4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Description
4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic coumarin derivative characterized by a chromen (benzopyran) core substituted with methyl, oxo, and propyl groups at positions 4, 2, and 3, respectively. The 7-position is functionalized with an ester-linked beta-alanine moiety, where the amine group is protected by a benzyloxycarbonyl (Cbz) group.
The compound’s synthesis likely involves coupling N-Cbz-beta-alanine to the hydroxyl group of 4-methyl-2-oxo-3-propyl-7-hydroxycoumarin via esterification. Crystallographic tools such as SHELXL (for structure refinement) and ORTEP (for molecular visualization) are critical for confirming its three-dimensional geometry and electronic properties .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-3-7-20-16(2)19-11-10-18(14-21(19)31-23(20)27)30-22(26)12-13-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYUPDMUVXFPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The propyl group at position 3 in the target compound increases lipophilicity compared to the methoxyphenoxy methyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility .
Photophysical Properties :
- Methoxy groups (e.g., in ’s compound) are electron-donating, red-shifting UV-Vis absorption compared to the electron-withdrawing Cbz group in the target compound. This difference impacts applications in light-driven therapies or sensors.
Biological Activity :
- Carbamate-linked coumarins (e.g., ) are often protease substrates, whereas ester-linked derivatives like the target compound may act as prodrugs, releasing active agents (e.g., beta-alanine) upon esterase cleavage.
Research Findings and Methodological Insights
- Crystallographic Analysis : SHELX and ORTEP software are indispensable for resolving the stereochemistry of such complex coumarins. For instance, SHELXL’s refinement algorithms enable precise modeling of anisotropic displacement parameters, critical for confirming the propyl group’s conformation in the target compound .
- Synthetic Challenges : The steric bulk of the Cbz group may complicate crystallization, necessitating advanced data collection strategies (e.g., high-resolution X-ray diffraction) .
- Hypothetical Applications : The target compound’s structure suggests utility in targeted drug delivery systems, leveraging coumarin’s fluorescence for tracking and the Cbz group for controlled release.
Biological Activity
The compound 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic derivative of coumarin, a class of compounds known for their extensive biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The IUPAC name for the compound is:
Molecular Formula
The molecular formula is , with a molecular weight of approximately 499.563 g/mol. The compound features a chromenone structure, which is characteristic of many bioactive compounds.
Antimicrobial Properties
Research has indicated that coumarin derivatives exhibit antimicrobial activity against various pathogens. The specific compound under consideration has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria. Studies have demonstrated that modifications in the coumarin structure can enhance antimicrobial potency, suggesting that 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate could be further explored for its antibacterial properties .
Anti-inflammatory Effects
Coumarins are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. In vitro studies have shown that coumarin derivatives can reduce inflammation markers in cell cultures, indicating a promising avenue for therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of coumarin derivatives has been extensively studied, with evidence suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory activity against proliferation. Mechanistic studies indicate that it may act through the modulation of apoptosis-related pathways and cell cycle arrest .
Case Studies and Research Findings
A number of studies have focused on the biological activities of related coumarin derivatives:
- Antimicrobial Activity : A study demonstrated that a structurally similar coumarin derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the chromenone structure can enhance efficacy .
- Anti-inflammatory Mechanisms : In vitro assays showed that certain coumarin derivatives inhibited the expression of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to reduced inflammation in murine models .
- Cytotoxicity Studies : A comparative analysis revealed that derivatives with similar structural features to our compound displayed IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
